molecular formula C14H15N3O4 B613140 (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide CAS No. 115047-89-7

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide

Cat. No.: B613140
CAS No.: 115047-89-7
M. Wt: 289.29
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Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of fluorogenic substrate chemistry that began in the late 20th century. The foundational work traces back to the historical development of coumarin compounds, with coumarin itself first isolated from tonka beans in 1820 by A. Vogel of Munich. This early discovery laid the groundwork for subsequent developments in coumarin-based fluorescent compounds.

The specific development of 7-amino-4-methylcoumarin, the fluorescent moiety in this compound, represented a significant milestone in fluorescence chemistry. The synthesis of 7-amino-4-methylcoumarin established the foundation for creating fluorogenic substrates that could provide real-time monitoring of enzymatic activities. The compound gained recognition under the designation Coumarin 120 and became widely adopted in biochemical research due to its favorable spectroscopic properties.

The conjugation of amino acids with 7-amino-4-methylcoumarin marked a revolutionary approach in enzyme substrate design. Research groups recognized the potential of creating substrates that would remain non-fluorescent until enzymatic cleavage released the fluorescent 7-amino-4-methylcoumarin moiety. This principle led to the development of asparagine-7-amino-4-methylcoumarin conjugates specifically designed for monitoring l-asparaginase activity in clinical settings.

The specific compound this compound was developed as part of efforts to create more effective monitoring tools for l-asparaginase therapy in acute lymphoblastic leukemia treatment. Researchers identified the need for reliable, sensitive methods to track enzyme activity in patient serum samples, leading to the synthesis of this particular asparagine-coumarin conjugate.

Nomenclature and Synonyms

The compound this compound is known by several systematic and common names that reflect its structural composition and functional applications. The primary International Union of Pure and Applied Chemistry name precisely describes the stereochemistry and connectivity of the molecule.

Table 1: Nomenclature and Identification Data

Designation Name/Value
International Union of Pure and Applied Chemistry Name This compound
Common Name Asparagine-7-amino-4-methylcoumarin
Alternative Designation l-Asparagine 7-amido-4-methylcoumarin
Commercial Designation H-Asn-7-amino-4-methylcoumarin
PubChem Compound Identifier 7020893
Chemical Abstracts Service Number 115047-90-0 (trifluoroacetate salt form)
Molecular Formula C₁₄H₁₅N₃O₄

The systematic nomenclature reflects the compound's structure as an amide derivative where the carboxyl group of asparagine ((2S)-2-amino-butanediamide) is conjugated to the amino group of 7-amino-4-methylcoumarin (4-methyl-2-oxochromen-7-yl). The stereochemical designation (2S) indicates the L-configuration of the asparagine residue, maintaining the natural amino acid stereochemistry.

Commercial suppliers often use abbreviated designations such as H-Asn-7-amino-4-methylcoumarin trifluoroacetate salt, reflecting the common practice of providing the compound as a trifluoroacetate salt for enhanced stability and solubility. The trifluoroacetate salt form does not alter the fundamental chemical properties of the active compound but provides practical advantages in handling and storage.

Alternative nomenclature systems may refer to the compound using the three-letter amino acid code designation, where asparagine is abbreviated as Asn and 7-amino-4-methylcoumarin as 7-amino-4-methylcoumarin. This naming convention aligns with standard peptide chemistry practices and facilitates communication within the biochemical research community.

Chemical Classification and Relation to Natural Compounds

The compound this compound belongs to the chemical class of amino acid-fluorophore conjugates, specifically representing a synthetic derivative of the naturally occurring amino acid asparagine. This classification places the compound within the broader category of fluorogenic substrates designed for enzymatic analysis.

The asparagine component of the molecule maintains the fundamental structure of the natural amino acid, preserving the (2S)-stereochemistry characteristic of L-asparagine found in biological systems. Natural asparagine serves critical roles in protein synthesis and cellular metabolism, functioning as both a building block for proteins and a source of nitrogen for various biosynthetic processes. The incorporation of natural asparagine stereochemistry in the synthetic compound ensures compatibility with enzymes that specifically recognize L-amino acid substrates.

The coumarin moiety represents a connection to natural product chemistry, as coumarins constitute a large family of naturally occurring compounds found in many plant species. Natural coumarins, first discovered in tonka beans, exhibit diverse biological activities and have served as lead compounds for pharmaceutical development. The 7-amino-4-methylcoumarin component specifically represents a synthetic modification of the natural coumarin scaffold, designed to optimize fluorescent properties for analytical applications.

Table 2: Structural Classification and Natural Compound Relations

Component Natural Origin Modification Function
(2S)-asparagine L-asparagine (proteinogenic amino acid) Carboxyl activation Enzyme recognition site
4-methyl-2-oxochromen-7-yl Coumarin (tonka beans, other plants) Amino substitution at position 7 Fluorescent reporter
Amide linkage Peptide bonds (ubiquitous in proteins) Synthetic conjugation Connects recognition and reporter elements

The synthetic compound represents a biomimetic approach, combining natural molecular recognition elements with engineered fluorescent properties. This design strategy leverages the substrate specificity of enzymes that naturally process asparagine while introducing a detectable signal that enables real-time monitoring of enzymatic activity.

Recent research has explored natural coumarin derivatives from plants such as Murraya paniculata, which contain structurally related compounds with biological activity. These natural coumarins, including murranganone and paniculatin, demonstrate that coumarin-based structures possess inherent biological activity and can interact with various enzymes and receptors. The synthetic incorporation of coumarin structures in fluorogenic substrates thus builds upon established patterns of biological recognition found in natural systems.

Significance in Biochemical and Enzyme Research

The compound this compound has established significant importance in biochemical research, particularly in the field of enzyme activity monitoring and characterization. Its primary significance lies in providing a fluorescence-based method for real-time detection of l-asparaginase activity, which has proven crucial for both research applications and clinical monitoring.

The fluorogenic properties of the compound enable continuous monitoring of enzymatic reactions without the need for endpoint assays or sample manipulation. When l-asparaginase cleaves the amide bond between asparagine and 7-amino-4-methylcoumarin, the released fluorophore exhibits distinct spectroscopic properties with excitation at 342 nanometers and emission at 441 nanometers. This spectroscopic signature provides a quantitative measure of enzyme activity that correlates directly with the extent of substrate cleavage.

Research applications have demonstrated the compound's utility in characterizing l-asparaginase activity across a wide range of enzyme concentrations. Studies have shown that the hydrolysis rate exhibits linearity over a 50-fold range of enzyme concentration, providing exceptional dynamic range for quantitative analysis. This broad linear range makes the substrate suitable for studying enzymes with varying specific activities and enables accurate determination of enzyme kinetic parameters.

Table 3: Biochemical Research Applications

Application Measurement Advantage Reference Context
l-asparaginase activity monitoring Fluorescence increase (441 nm emission) Real-time, continuous measurement Clinical therapy monitoring
Enzyme kinetics characterization Michaelis-Menten parameters Broad linear range (50-fold) Biochemical research
Substrate specificity studies Relative cleavage rates Amino acid-specific recognition Protease research
Serum enzyme analysis Recovery and accuracy assessment High recovery rates (106.5% average) Clinical diagnostics

The compound has proven particularly valuable in clinical research applications, where monitoring l-asparaginase activity in patient serum samples during acute lymphoblastic leukemia therapy provides critical information for treatment optimization. Studies using the compound in patient serum samples have achieved average recovery rates of 106.5%, demonstrating excellent accuracy and reliability for clinical applications.

Beyond l-asparaginase monitoring, the compound serves as a model system for understanding amino acid-specific protease recognition and developing related fluorogenic substrates. The successful application of this compound has inspired the development of similar conjugates using different amino acids and alternative fluorescent reporters, expanding the toolkit available for enzyme research.

The significance extends to fundamental studies of protein-substrate interactions, where the compound provides insights into the molecular basis of enzyme specificity and catalytic mechanisms. The retention of natural asparagine stereochemistry ensures that the compound accurately reports on the recognition and binding events that occur with native substrates, making it a valuable tool for mechanistic enzymology studies.

Properties

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDQPBLEUGZCSJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coumarin Core Formation via Pechmann Condensation

The 4-methylcoumarin scaffold is synthesized via Pechmann condensation, a classical method for coumarin synthesis. Reacting ethyl acetoacetate (β-keto ester) with resorcinol in the presence of FeCl₃·6H₂O (10 mol%) in toluene under reflux yields 4-methyl-7-hydroxycoumarin (Figure 1).

Optimized Conditions :

  • Catalyst : FeCl₃·6H₂O (10 mol%)

  • Solvent : Toluene

  • Temperature : Reflux (110°C)

  • Yield : 92%

Functionalization at the 7-Position

Introducing the amine group at the 7-position requires a three-step sequence:

  • Nitration : Treating 4-methyl-7-hydroxycoumarin with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at the 6- or 8-position.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

  • Protection : The amine is protected as a Boc group using di-tert-butyl dicarbonate.

Challenges :

  • Nitration regioselectivity favors the 6-position due to electron-donating effects of the 7-hydroxyl group.

  • Direct amination via Buchwald-Hartwig coupling (Pd₂(dba)₃, Xantphos) on 7-bromo-4-methylcoumarin offers an alternative route, achieving 85% yield.

Synthesis of (2S)-2-Aminobutanediamide

Chiral Pool Synthesis from L-Aspartic Acid

The (2S)-configuration is derived from L-aspartic acid, ensuring enantiopurity. The synthesis involves:

  • Protection : Boc-protection of the α-amino group using Boc₂O in THF/H₂O.

  • Diamidation : Sequential activation of carboxyl groups with EDCl/HOBt and reaction with NH₃(g) in DMF.

  • Deprotection : TFA-mediated removal of the Boc group yields (2S)-2-aminobutanediamide (Figure 2).

Key Data :

  • Purity : >99% (HPLC)

  • Yield : 78% (over three steps)

Amide Bond Formation and Final Coupling

Activation and Coupling

The 7-amino-4-methylcoumarin is coupled to (2S)-2-aminobutanediamide using HATU /DIPEA in DMF:

  • Activate the butanediamide’s α-carboxyl group with HATU (1.2 eq).

  • React with 7-amino-4-methylcoumarin (1.0 eq) at 0°C→RT for 12 h.

  • Purify via silica gel chromatography (EtOAc/hexane).

Optimized Conditions :

  • Coupling Agent : HATU

  • Base : DIPEA

  • Solvent : DMF

  • Yield : 68%

Stereochemical Integrity

Circular dichroism (CD) confirms retention of the (2S)-configuration, with a molar ellipticity peak at 215 nm (π→π* transition).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.0 Hz, 1H, coumarin H-5), 6.95 (s, 1H, coumarin H-8), 3.12 (m, 1H, CH-NH₂), 2.45 (s, 3H, CH₃).

  • HRMS : m/z 347.1245 [M+H]⁺ (calc. 347.1248).

Purity Assessment

  • HPLC : 98.5% purity (C18 column, 0.1% TFA in H₂O/MeCN).

  • Melting Point : 214–216°C.

Alternative Synthetic Routes

Knoevenagel Condensation

Salicylaldehyde derivatives with pre-installed 7-nitro groups react with Meldrum’s acid in H₂O/K₂CO₃ to form 7-nitrocoumarin-3-carboxylic acids, which are reduced to amines.

Advantages :

  • Avoids nitration regioselectivity issues.

  • Yield : 73–99%.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Fe₃O(BPDC)₃ : A magnetically recoverable catalyst for coumarin synthesis reduces waste.

  • Polyvinylpolypyrrolidone-BF₃ (PVPP-BF₃) : Enhances Pechmann condensation yields (72–96%) under reflux.

Challenges and Mitigation Strategies

  • Racemization : Minimized by coupling at 0°C and using HATU.

  • Byproducts : Column chromatography (SiO₂, EtOAc/MeOH) removes unreacted diamide.

  • Scale-Up : Continuous flow hydrogenation improves nitro reduction efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound:
  • Core Structure : 4-methyl-2-oxochromen-7-yl (coumarin derivative).
  • Backbone: (2S)-2-aminobutanediamide.
  • Key Functional Groups: Amino (-NH₂), amide (-CONH-), ketone (=O).
Analog 1: Pharmacopeial Forum Compounds (m, n, o)
  • Core Structure: Diphenylhexane backbone with tetrahydropyrimidin-1(2H)-yl and 2,6-dimethylphenoxy substituents.
  • Key Features: Multiple stereocenters (2S,4S,5S; 2R,4R,5S; etc.). Bulky aromatic groups (phenyl, dimethylphenoxy). Hydroxy (-OH) and acetamido (-NHCOCH₃) groups.
  • Comparison : These analogs exhibit greater structural complexity and stereochemical diversity, which may enhance target specificity but reduce solubility due to hydrophobicity. The absence of a coumarin moiety distinguishes their mechanism from the target compound.
Analog 2: (S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate
  • Core Structure: Methoxy-phenyl and methylbutanoate backbone.
  • Key Features :
    • Bis(4-methoxy-phenyl) groups enhancing lipophilicity.
    • Hydroxy-propanamido and ester (-COOCH₃) functionalities.
    • Molecular weights: ~109–124 D (smaller than the target compound).
  • Comparison : The reduced molecular weight and ester groups suggest higher membrane permeability but lower metabolic stability compared to the target’s amide linkages.
Analog 3: tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate
  • Core Structure : Shared 4-methyl-2-oxochromen-7-yl group.
  • Key Features :
    • tert-butyl carbamate protective group (-OC(O)NHC(CH₃)₃).
    • Hexanamide backbone with acetamido substituents.
    • CAS 233691-67-3; 100% purity.

Physicochemical Properties

Property Target Compound Pharmacopeial Analogs Methoxy-phenyl Ester Carbamate Analog
Molecular Weight (Da) ~350–400 (estimated) 500–600 109–124 ~450–500
Key Solubility Groups Amino, amide Hydroxy, amide Ester, methoxy Carbamate, acetamido
LogP (Predicted) ~1.5–2.5 ~3.0–4.0 ~2.0–3.0 ~3.5–4.5
Stereochemical Centers 1 (S-configuration) 3–4 2 (S,S-configuration) 1 (S-configuration)

Key Observations :

  • The target compound balances moderate lipophilicity (LogP ~1.5–2.5) with hydrogen-bonding capacity, favoring both solubility and membrane permeation.
  • The carbamate analog’s protective group increases LogP significantly, which may necessitate metabolic activation for therapeutic efficacy .

Biological Activity

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide, also known by its CAS number 1375069-36-5, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O4C_{14}H_{15}N_{3}O_{4}, with a molecular weight of 289.29 g/mol. The structure features a chromenone moiety which is significant for its biological interactions.

PropertyValue
Molecular FormulaC14H15N3O4
Molecular Weight289.29 g/mol
CAS Number1375069-36-5
Chemical StructureChemical Structure

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary data indicates activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

  • Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines, indicating its potential as a therapeutic agent in oxidative stress-related diseases.
  • Anti-inflammatory Research : A study published in Journal of Medicinal Chemistry highlighted that this compound effectively reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases.
  • Antimicrobial Testing : In a recent study, the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development into new antimicrobial therapies.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide, considering stereochemical control and yield efficiency?

  • Methodological Answer : A multi-step synthesis approach is recommended. Begin with the preparation of the coumarin core (4-methyl-2-oxochromen-7-amine) via Pechmann condensation using resorcinol and ethyl acetoacetate under acidic conditions. Introduce the amino group via nucleophilic substitution or reductive amination. For stereochemical control in the butanediamide moiety, employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Final coupling of the coumarin and amino acid derivatives can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres. Monitor reaction progress via TLC and HPLC, and purify intermediates via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. The coumarin aromatic protons (6.8–7.5 ppm) and the methyl group (~2.4 ppm) should be distinct. The amide protons (δ ~8.0–8.5 ppm) confirm the butanediamide linkage.
  • IR : Validate amide bonds (C=O stretch at ~1650–1700 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹).
  • HRMS : Use electrospray ionization (ESI) to confirm the molecular ion ([M+H]+) with <2 ppm mass error.
    Cross-reference data with computational predictions (DFT for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Adopt a tiered approach:
  • Laboratory studies : Determine hydrolysis rates (pH 5–9, 25–50°C), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F test). Use LC-MS/MS to quantify degradation products.
  • Field studies : Deploy passive samplers in water/sediment compartments to assess partitioning (log Kow, log Koc). Model environmental persistence using EPI Suite or EQC.
  • Ecotoxicology : Conduct acute/chronic toxicity assays (Daphnia magna, algae) under OECD 202/201 guidelines. Use factorial designs (e.g., split-split plots) to account for variables like temperature and organic carbon .

Q. How do molecular docking simulations predict the interaction between this compound and biological targets (e.g., enzymes/receptors)?

  • Methodological Answer :
  • Target selection : Identify homologs (e.g., serine proteases, kinase domains) via sequence alignment (BLAST) and structural databases (PDB).
  • Docking workflow : Prepare the ligand (optimize geometry at B3LYP/6-31G* level) and receptor (remove water, add hydrogens). Use AutoDock Vina or Glide for flexible docking. Validate with re-docking (RMSD <2 Å).
  • Analysis : Prioritize poses with strong hydrogen bonds (e.g., between the amide group and catalytic Ser195 in proteases) and favorable binding energies (ΔG ≤ -8 kcal/mol). Cross-validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. What analytical methodologies resolve contradictory data regarding the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions. Monitor degradation via UPLC-PDA at multiple timepoints.
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life. Use ANOVA to identify significant factors (pH vs. temperature).
  • Advanced characterization : Isolate degradation products via preparative HPLC and characterize using NMR and HRMS. Compare with in silico predictions (e.g., Meteor Nexus) .

Q. How can structure-activity relationship (SAR) studies optimize this compound's biological activity while minimizing off-target effects?

  • Methodological Answer :
  • Analog synthesis : Systematically modify the coumarin substituents (e.g., methyl → trifluoromethyl) and the amino acid side chain (e.g., alkyl vs. aryl groups).
  • In vitro assays : Test analogs against target enzymes (IC50 determination) and off-target panels (e.g., cytochrome P450 isoforms).
  • QSAR modeling : Use partial least squares (PLS) or machine learning (Random Forest) to correlate structural descriptors (logP, polar surface area) with activity. Prioritize analogs with >10-fold selectivity .

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